4-(O-tolylthio)pentan-2-one
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Overview
Description
4-(O-tolylthio)pentan-2-one is an organic compound with the molecular formula C12H16OS. It is characterized by the presence of a thioether group attached to a pentan-2-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(O-tolylthio)pentan-2-one typically involves the reaction of O-tolylthiol with pentan-2-one under specific conditions. One common method is the nucleophilic substitution reaction where O-tolylthiol acts as a nucleophile, attacking the carbonyl carbon of pentan-2-one, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-(O-tolylthio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different nucleophiles replacing the O-tolyl group.
Scientific Research Applications
4-(O-tolylthio)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(O-tolylthio)pentan-2-one involves its interaction with molecular targets through its functional groups. The thioether and carbonyl groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Pentanone oxime: Similar in structure but contains an oxime group instead of a thioether group.
Butan-2-one oxime: Another oxime compound with a shorter carbon chain.
Uniqueness: 4-(O-tolylthio)pentan-2-one is unique due to the presence of the O-tolylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-(2-methylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16OS/c1-9-6-4-5-7-12(9)14-11(3)8-10(2)13/h4-7,11H,8H2,1-3H3 |
InChI Key |
CANUFLKFMKGANB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC(C)CC(=O)C |
Origin of Product |
United States |
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